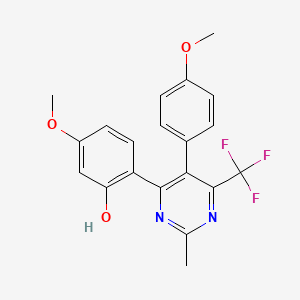

5-Methoxy-2-(5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

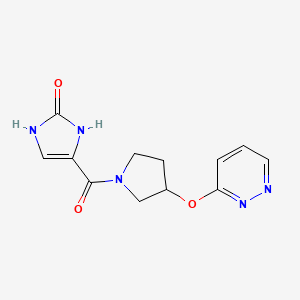

The compound “5-Methoxy-2-(5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol” is a complex organic molecule. It contains several functional groups, including two methoxy groups (-OCH3), a trifluoromethyl group (-CF3), and a phenol group (an aromatic ring with a hydroxyl group -OH). The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the methoxy groups could potentially influence the compound’s solubility and reactivity. The trifluoromethyl group is a strong electron-withdrawing group and could significantly affect the compound’s electronic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups might increase its solubility in organic solvents, while the trifluoromethyl group could increase its stability .Scientific Research Applications

Cyclocondensation Reactions

The study by Bonacorso et al. (2003) highlights the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones through cyclocondensation reactions, showcasing the chemical versatility of pyrimidinone derivatives in organic synthesis (Bonacorso et al., 2003).

Herbicidal Activity

Nezu et al. (1996) demonstrated that compounds with methoxy groups positioned on the pyrimidine and triazine rings exhibit significant herbicidal activity. This study provides a basis for the development of novel herbicides incorporating the structural motif of the compound (Nezu et al., 1996).

Spin Interaction in Zinc Complexes

Research by Orio et al. (2010) on zinc complexes with Schiff and Mannich bases, although not directly related to the exact compound , illustrates the broader relevance of methoxyphenol derivatives in studying spin interactions within metal complexes (Orio et al., 2010).

Aldose Reductase Inhibitory Activity

A study by Chatzopoulou et al. (2011) explored the effects of methoxy-substitution on aldose and aldehyde reductase inhibitory activity, indicating the potential therapeutic applications of methoxyphenol derivatives in managing diabetes complications (Chatzopoulou et al., 2011).

Antiviral Activity

Hocková et al. (2003) discussed the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing poor activity against DNA viruses but notable inhibition of retrovirus replication, suggesting the relevance of pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Antifungal Agents

Research by Jafar et al. (2017) on the antifungal effects of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger demonstrates the potential of methoxyphenol and pyrimidine derivatives as antifungal agents (Jafar et al., 2017).

Anti-corrosion Characteristics

Satpati et al. (2020) synthesized Schiff base derivatives of vanillin and investigated their adsorption characteristics and corrosion inhibition behavior, highlighting the utility of methoxyphenol derivatives in materials science and engineering (Satpati et al., 2020).

properties

IUPAC Name |

5-methoxy-2-[5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-11-24-18(15-9-8-14(28-3)10-16(15)26)17(19(25-11)20(21,22)23)12-4-6-13(27-2)7-5-12/h4-10,26H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEHLPJMPAIDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)

![N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2658616.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide](/img/structure/B2658618.png)

![4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2658619.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2658624.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2658626.png)